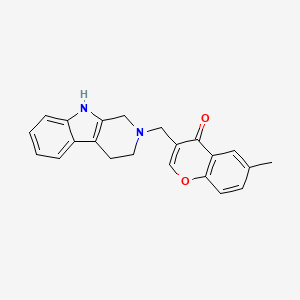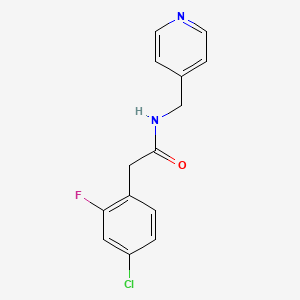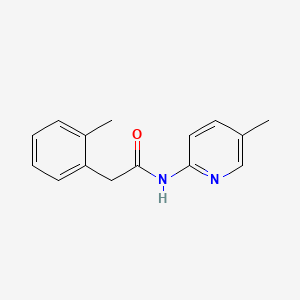![molecular formula C17H20FNO3 B5403607 6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5403607.png)
6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexene carboxylic acids. It is commonly referred to as 'FDCA' and has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of FDCA is not yet fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to their death. The anti-inflammatory and antioxidant properties of FDCA are thought to be mediated through its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
FDCA has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, FDCA has been shown to reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FDCA has several advantages as a research tool. It is relatively easy to synthesize, and its antimicrobial, anti-inflammatory, and antioxidant properties make it a versatile compound for studying various biological processes. However, FDCA has some limitations as well, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several potential future directions for the research on FDCA. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including infectious diseases and inflammatory disorders. Additionally, FDCA could be used as a lead compound for the development of novel antimicrobial and anti-inflammatory agents. Further studies are needed to fully understand the mechanism of action of FDCA and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of FDCA involves the reaction of 2-fluorobenzaldehyde with 3,4-dimethylcyclohexanone in the presence of ammonium acetate and acetic acid. The resulting intermediate is then subjected to a series of reactions involving N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to obtain the final product.
Aplicaciones Científicas De Investigación
FDCA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, FDCA has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
6-[(2-fluorophenyl)methylcarbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-10-7-13(14(17(21)22)8-11(10)2)16(20)19-9-12-5-3-4-6-15(12)18/h3-6,13-14H,7-9H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJVPQAWKNAIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NCC2=CC=CC=C2F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-[(2-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)

![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)
![2-methoxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)isonicotinamide](/img/structure/B5403533.png)
![2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5403539.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5403553.png)
![1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine](/img/structure/B5403558.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5403569.png)

![5-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-2-methoxyphenol](/img/structure/B5403595.png)
![6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine](/img/structure/B5403618.png)
